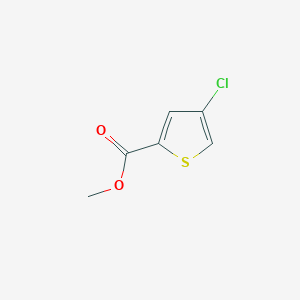

Methyl 4-chlorothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSDMUDVYMHEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522889 | |

| Record name | Methyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-19-5 | |

| Record name | Methyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-chlorothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway, experimental protocols, and expected analytical data for this compound.

Introduction

This compound (CAS No. 88105-19-5) is a halogenated thiophene derivative with potential applications in the development of novel pharmaceuticals and functional materials. The presence of the chloro- and methyl ester moieties on the thiophene ring offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. This guide outlines a robust synthetic route starting from a commercially available precursor and provides a thorough discussion of the expected characterization of the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3-chlorothiophene. The proposed pathway involves the regioselective lithiation of 3-chlorothiophene at the 2-position, followed by carboxylation to yield 4-chlorothiophene-2-carboxylic acid. Subsequent esterification of the carboxylic acid with methanol affords the desired methyl ester.

Experimental Protocols

Synthesis of 4-Chlorothiophene-2-carboxylic acid

This procedure is based on established methods for the selective lithiation and carboxylation of substituted thiophenes.

Materials:

-

3-Chlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 3-chlorothiophene (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-chlorothiophene-2-carboxylic acid. The crude product can be purified by recrystallization.

Synthesis of this compound

This procedure follows the standard Fischer esterification protocol.

Materials:

-

4-Chlorothiophene-2-carboxylic acid

-

Methanol, anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

| Property | 4-Chlorothiophene-2-carboxylic acid | This compound |

| CAS Number | 59614-95-8 | 88105-19-5 |

| Molecular Formula | C₅H₃ClO₂S | C₆H₅ClO₂S |

| Molecular Weight | 162.59 g/mol | 176.62 g/mol |

| Appearance | White to off-white solid | Expected to be a solid or oil |

| Solubility | Soluble in organic solvents | Soluble in common organic solvents |

Predicted Spectroscopic Characterization

Due to the limited availability of direct experimental data for this compound, the following characterization data is predicted based on the analysis of its structural analogues.

4.2.1. ¹H NMR Spectroscopy (Predicted)

-

δ ~7.5-7.8 ppm (d, 1H): This signal is expected for the proton at the 5-position of the thiophene ring.

-

δ ~7.2-7.4 ppm (d, 1H): This signal corresponds to the proton at the 3-position of the thiophene ring.

-

δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

-

δ ~162 ppm: Carbonyl carbon of the ester.

-

δ ~130-140 ppm: Quaternary carbons of the thiophene ring (C2 and C4).

-

δ ~125-130 ppm: Methine carbons of the thiophene ring (C3 and C5).

-

δ ~52 ppm: Methyl carbon of the ester.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

-

~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

-

~1720-1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1500-1600 cm⁻¹: C=C stretching of the thiophene ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~700-800 cm⁻¹: C-Cl stretching.

4.2.4. Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): Expected at m/z 176 and 178 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Major Fragmentation Peaks: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 145/147, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 117/119.

Logical Relationships in Synthesis and Characterization

The successful synthesis and characterization of this compound rely on a series of logical steps and confirmations.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established organometallic and esterification reactions. The predicted spectroscopic data offers a reliable reference for the structural confirmation of the final product. This information is intended to support researchers and scientists in the fields of drug discovery and materials science in their efforts to synthesize and utilize this versatile chemical intermediate.

Technical Guide: Spectral Analysis of Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The structural elucidation and purity assessment of this compound are critically dependent on a thorough analysis of its spectral data. This guide aims to provide a comprehensive resource for understanding the expected spectral characteristics of this compound, even in the absence of a complete, published experimental dataset.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅ClO₂S

-

Molecular Weight: 176.62 g/mol

-

CAS Number: 88105-19-5

Spectral Data

A comprehensive search of available scientific literature and databases did not yield a complete set of experimentally-derived spectral data for this compound. The following sections present the available mass spectrometry data and predicted data for NMR and IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) data is available and provides insight into the fragmentation pattern of the molecule.

| m/z | Interpretation |

| 176 | Molecular ion [M]⁺ |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Singlet | 1H | H-5 |

| ~7.2 - 7.4 | Singlet | 1H | H-3 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to display six distinct signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~135 | C-2 |

| ~132 | C-4 |

| ~130 | C-5 |

| ~128 | C-3 |

| ~52 | -OCH₃ |

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-H bonds of the thiophene ring, and the C-Cl bond.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1550, ~1450 | C=C stretch (thiophene ring) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Note: These are predicted frequencies and the actual spectrum may show additional peaks.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.

4.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

4.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the appropriate number of scans to achieve a good signal-to-noise ratio.

4.1.3. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

4.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

4.3.1. Sample Preparation

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

4.3.2. Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral characterization of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While a complete experimental dataset is currently unavailable in the public domain, the provided predicted data and general experimental protocols offer a valuable starting point for researchers working with this compound. The combination of mass spectrometry, NMR, and IR spectroscopy is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives. It is recommended that researchers synthesize or acquire this compound and perform a full spectral characterization to confirm the predictions outlined in this guide.

An In-depth Technical Guide to the 1H NMR of Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide is intended to provide a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of Methyl 4-chlorothiophene-2-carboxylate. However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a citable, peer-reviewed source containing the complete ¹H NMR data, including chemical shifts, coupling constants, and a detailed experimental protocol for this specific compound. While several patents and chemical supplier databases mention "this compound" as a reagent or intermediate, they do not provide the detailed spectroscopic characterization required for an in-depth technical guide.

The following sections, therefore, present a theoretical analysis based on established principles of NMR spectroscopy and data from closely related analogs. This guide will serve as a valuable predictive tool for researchers working with this molecule, outlining the expected spectral features and providing a framework for its analysis upon experimental data acquisition.

Predicted ¹H NMR Spectral Data

The structure of this compound contains two key proton environments that will give rise to distinct signals in the ¹H NMR spectrum: the protons on the thiophene ring and the protons of the methyl ester group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H3 | 7.2 - 7.5 | Doublet | 1H | 1.5 - 2.0 |

| H5 | 7.7 - 8.0 | Doublet | 1H | 1.5 - 2.0 |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | N/A |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Rationale for Predicted Spectral Data

The predicted chemical shifts are based on the electronic environment of the protons. The thiophene ring is an aromatic system, and its protons are expected to resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm).

-

Thiophene Ring Protons (H3 and H5): The electron-withdrawing nature of the chlorine atom at the 4-position and the carboxylate group at the 2-position will deshield the adjacent ring protons, causing them to appear at a relatively downfield chemical shift. The proton at the 5-position (H5) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group and the inductive effect of the sulfur atom. The proton at the 3-position (H3) will be slightly more shielded. These two protons are expected to show a small meta-coupling (⁴J) to each other, resulting in two distinct doublets.

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group are attached to an oxygen atom, which is electronegative. This will cause a downfield shift compared to a simple methyl group, with an expected chemical shift in the range of 3.8-4.0 ppm. As there are no adjacent protons, this signal will appear as a singlet.

Proposed Experimental Protocol for ¹H NMR Acquisition

For researchers intending to acquire the ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Measure the chemical shifts and coupling constants.

-

Visualizing Spin-Spin Coupling

The expected spin-spin coupling between the two thiophene ring protons can be visualized as a simple logical relationship.

Spectroscopic Analysis of Methyl 4-chlorothiophene-2-carboxylate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Methyl 4-chlorothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. While direct, publicly available spectroscopic data for this specific compound is limited, this document compiles and extrapolates information from closely related derivatives and foundational spectroscopic principles to offer a robust analytical framework.

Introduction

This compound is a substituted thiophene derivative with significant utility in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry. Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the expected spectroscopic characteristics and provides generalized experimental protocols for the analysis of this compound and its analogues.

Predicted Spectroscopic Data

Due to the absence of officially published spectra for this compound, the following tables summarize expected values based on the analysis of structurally similar compounds, such as Methyl 3-chloro-4-methylthiophene-2-carboxylate and Methyl thiophene-2-carboxylate. These values serve as a predictive guide for researchers working with this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Thiophene-H (C3-H) | 7.2 - 7.4 | Doublet | ~1.5 - 2.0 | The proton at the C3 position is expected to be a doublet due to coupling with the proton at the C5 position. |

| Thiophene-H (C5-H) | 7.6 - 7.8 | Doublet | ~1.5 - 2.0 | The proton at the C5 position is expected to be a doublet due to coupling with the proton at the C3 position and is typically downfield due to the influence of the adjacent ester group. |

| Methyl (-OCH₃) | 3.8 - 3.9 | Singlet | N/A | The methyl protons of the ester group will appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 161 - 163 | The ester carbonyl carbon is characteristically found in this downfield region. |

| Thiophene-C (C2) | 132 - 134 | The carbon bearing the carboxylate group. |

| Thiophene-C (C3) | 128 - 130 | The carbon adjacent to the chlorine atom. |

| Thiophene-C (C4) | 125 - 127 | The carbon bearing the chlorine atom. |

| Thiophene-C (C5) | 133 - 135 | The carbon adjacent to the sulfur atom and the ester group. |

| Methyl (-OCH₃) | 52 - 53 | The methyl carbon of the ester group. |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ester) | 1710 - 1730 | Strong | A strong and sharp absorption band characteristic of the ester carbonyl group. |

| C-O Stretch (Ester) | 1250 - 1300 | Strong | Characteristic of the C-O single bond in the ester. |

| C-Cl Stretch | 700 - 800 | Medium to Strong | The carbon-chlorine bond absorption. |

| C-S Stretch (Thiophene) | 600 - 700 | Weak to Medium | Characteristic of the thiophene ring. |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Aromatic C-H stretching vibrations. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Ratio | Notes |

| [M]⁺ | 176/178 | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine. |

| [M-OCH₃]⁺ | 145/147 | Loss of the methoxy group from the molecular ion. |

| [M-COOCH₃]⁺ | 117/119 | Loss of the carbomethoxy group from the molecular ion. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

GC-MS Parameters (for a volatile derivative):

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-400 m/z.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern with the theoretical pattern for a chlorine-containing compound.

Visualization of Synthetic Pathway

As a key synthetic intermediate, understanding the synthesis of this compound is crucial. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Conclusion

The spectroscopic analysis of this compound is fundamental to its application in research and development. This guide provides a comprehensive, albeit predictive, framework for its characterization. By combining the expected spectroscopic data with the detailed experimental protocols, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided synthetic pathway also offers context for its formation and potential impurities. Further research to publish the official spectroscopic data of this compound is highly encouraged to solidify this analytical foundation.

Physical and chemical properties of "Methyl 4-chlorothiophene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its emerging role in anticancer research through modulation of the p53 signaling pathway.

Introduction

Thiophene-containing compounds are a prominent class of heterocyclic molecules that are integral to numerous pharmaceuticals and functional materials. The incorporation of a thiophene ring can significantly influence a molecule's biological activity and physicochemical properties. This compound, a halogenated derivative, serves as a versatile building block in organic synthesis, offering a reactive scaffold for the development of novel therapeutic agents and specialized polymers. This guide aims to consolidate the available technical information on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development.

Physical Properties

Quantitative physical data for this compound is crucial for its handling, formulation, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClO₂S | [1] |

| Molecular Weight | 176.62 g/mol | [1][2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the thiophene ring, the ester functional group, and the chloro substituent. The electron-withdrawing nature of the carboxylate group deactivates the thiophene ring towards electrophilic substitution, while the chlorine atom can participate in various coupling and substitution reactions. The ester moiety is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis, purification, and analysis of this compound.

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 4-chlorothiophene-2-carboxylic acid, followed by its esterification.

Step 1: Synthesis of 4-chlorothiophene-2-carboxylic acid

Several synthetic routes to chlorothiophene carboxylic acids have been reported. One common approach involves the Friedel-Crafts acylation of a chlorothiophene derivative followed by oxidation[4]. Another method utilizes the halogenation of a thiophene carboxylic acid precursor[5]. A general procedure for the synthesis of a related compound, 3-chlorothiophene-2-carboxylic acid, involves the reaction of 3-hydroxy-thiophene-2-carboxylic acid methyl ester with phosphorus pentachloride[5].

Step 2: Esterification of 4-chlorothiophene-2-carboxylic acid

The esterification of the carboxylic acid to its methyl ester can be achieved through standard methods, such as Fischer esterification.

Illustrative Experimental Protocol (Fischer Esterification):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiophene-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to obtain the crude this compound.

Purification

The crude product from the synthesis can be purified using standard laboratory techniques.

Purification Protocol (Column Chromatography):

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

The identity and purity of this compound can be confirmed by various spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals for the thiophene ring protons and the methyl ester protons. The ¹³C NMR spectrum will display resonances for all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-Cl stretching, and vibrations associated with the thiophene ring.

-

Mass Spectrometry (MS): Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, which can aid in confirming its structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and to identify any impurities.

Spectral Data

Biological Activity and Signaling Pathways

Substituted thiophenes are known to exhibit a wide range of biological activities, including anticancer properties[7][8]. Recent studies have highlighted the potential of chlorothiophene-based compounds to act as anticancer agents by modulating key signaling pathways involved in apoptosis, such as the p53 pathway[7][9].

Anticancer Activity and the p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress[10]. In many cancers, the function of p53 is abrogated, often through its interaction with negative regulators like MDM2. The reactivation of p53 is a promising strategy for cancer therapy[].

Chlorothiophene-based chalcones have been investigated for their anticancer activity and their ability to interact with proteins in the p53 pathway, such as MDM2 and Bcl-2[7]. These studies suggest that thiophene derivatives can induce apoptosis in cancer cells.

Below is a diagram illustrating the general mechanism of p53 activation and the potential intervention points for thiophene derivatives.

Caption: p53 signaling pathway and potential modulation by thiophene derivatives.

This logical diagram illustrates how cellular stress activates p53, which in turn can lead to cell cycle arrest, apoptosis, or DNA repair. The protein MDM2 negatively regulates p53. Thiophene derivatives may exert their anticancer effects by inhibiting MDM2, thereby promoting p53-mediated apoptosis.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in drug discovery, particularly in the development of novel anticancer agents. While there are still gaps in the publicly available data regarding its specific physical properties and detailed reaction protocols, the information gathered on its synthesis, analysis, and potential biological activity provides a solid foundation for further research. The emerging link between chlorothiophene derivatives and the modulation of the p53 signaling pathway warrants deeper investigation and highlights the therapeutic potential of this class of compounds. This technical guide serves as a resource to facilitate and inspire continued exploration of this compound and its analogues.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-chlorothiophene-2-carboxylate

CAS Number: 88105-19-5

This technical guide provides a comprehensive overview of Methyl 4-chlorothiophene-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. While extensive experimental data for this specific compound is not uniformly available in the public domain, the following tables summarize known properties and data for closely related compounds, providing valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds |

| Molecular Formula | C₆H₅ClO₂S | - |

| Molecular Weight | 176.62 g/mol | - |

| Appearance | White to light yellow solid | - |

| Melting Point | Not widely reported | 5-Chlorothiophene-2-carboxylic acid: 138-141 °C |

| Boiling Point | Not widely reported | Methyl 2-thiophenecarboxylate: 206-207 °C |

| Purity | Typically >97% | - |

Table 2: Spectroscopic Data of Related Thiophene Derivatives

| Spectroscopic Data | Related Compound and Observations |

| ¹H NMR | For Methyl 2-thiophenecarboxylate in CDCl₃, characteristic peaks are observed for the thiophene ring protons and the methyl ester protons. The chemical shifts for the ring protons are typically in the aromatic region (δ 7.0-8.0 ppm), and the methyl protons of the ester group appear as a singlet around δ 3.9 ppm. |

| ¹³C NMR | For 2-Methylthiophene, carbon signals for the thiophene ring appear between δ 120-140 ppm, with the methyl carbon appearing around δ 15 ppm. For ester-substituted thiophenes, the carbonyl carbon of the ester is expected around δ 160-165 ppm. |

| Mass Spectrometry (MS) | The mass spectrum of a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. |

| Infrared (IR) Spectroscopy | For thiophene-2-carboxylates, a strong absorption band corresponding to the C=O stretching of the ester group is typically observed around 1710-1730 cm⁻¹. C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thiophene carboxylic acid esters involves the esterification of the corresponding carboxylic acid. Therefore, a two-step synthesis starting from 2-chlorothiophene is a feasible approach.

Step 1: Synthesis of 4-chlorothiophene-2-carboxylic acid

This step can be achieved via lithiation of 2-chlorothiophene followed by carboxylation with carbon dioxide.

-

Materials: 2-chlorothiophene, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), dry ice (solid CO₂), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2-chlorothiophene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Quench the reaction by carefully adding crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chlorothiophene-2-carboxylic acid.

-

Step 2: Esterification to this compound

The crude carboxylic acid can be esterified using standard methods, such as Fischer esterification.

-

Materials: 4-chlorothiophene-2-carboxylic acid, methanol (MeOH), sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Procedure (using H₂SO₄ as catalyst):

-

Suspend the crude 4-chlorothiophene-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[1][2][3]

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for this compound include hexanes, ethanol, methanol, or mixtures thereof.[4]

-

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Applications in Drug Development

Thiophene derivatives are recognized as important pharmacophores in medicinal chemistry due to their diverse biological activities.[5][6][7] They are key intermediates in the synthesis of a wide range of pharmaceuticals.

This compound, and more commonly its parent carboxylic acid, 5-chlorothiophene-2-carboxylic acid, are crucial intermediates in the synthesis of the anticoagulant drug Rivaroxaban .[7][8][9][10][11][12] Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The synthesis of Rivaroxaban involves the amide coupling of the 5-chlorothiophene-2-carbonyl moiety with a complex amine side chain.[7]

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthetic route to this compound.

Application in Drug Synthesis

The diagram below shows the logical relationship of this compound as a precursor in the synthesis of the anticoagulant drug Rivaroxaban.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. mt.com [mt.com]

- 3. benchchem.com [benchchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 11. WO2016030669A1 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 12. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the chloro substituent, the ester functionality, and the thiophene ring itself—allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are instrumental in the synthesis of complex molecular architectures. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.[1]

Core Reactivity Profile

The reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position and the methyl ester at the 2-position of the thiophene ring. The electron-withdrawing nature of the ester group can influence the reactivity of the C-Cl bond, making it susceptible to various palladium-catalyzed cross-coupling reactions. The primary pathways for functionalization of this molecule include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Stille Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

Heck Coupling (C-C bond formation)

-

Cyanation (C-CN bond formation)

-

-

Nucleophilic Aromatic Substitution (SNAr)

These reactions provide powerful tools for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, onto the thiophene scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate in several of these key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[2] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Thiophene Derivatives:

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 90 | 12 | 92 |

| 3 | 3-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 90 | 12 | 78 |

Experimental Protocol (Adapted from 4-bromothiophene-2-carbaldehyde): [3][4]

To a stirred solution of this compound (1.0 mmol), the corresponding arylboronic acid or ester (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol) in a toluene/water mixture (4:1, 5 mL) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-arylthiophene-2-carboxylate.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille reaction offers another powerful method for C-C bond formation by coupling organostannanes with organic halides.[5][6][7] This reaction is known for its tolerance of a wide variety of functional groups.[6][8]

Reaction Scheme:

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [ouci.dntb.gov.ua]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

"Methyl 4-chlorothiophene-2-carboxylate" as a drug precursor

An In-depth Technical Guide: Methyl 4-chlorothiophene-2-carboxylate as a Precursor in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial heterocyclic building block in medicinal chemistry. Its unique structural features make it a valuable precursor for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its role in drug development, focusing on its application in the synthesis of a novel class of anti-cancer agents: SMARCA2 inhibitors. This document details its synthesis, application, and the biological rationale for its use, presenting available data in a structured format for scientific professionals.

Introduction to this compound

This compound (CAS No: 88105-19-5) is a substituted thiophene derivative that has gained prominence as a key intermediate in the synthesis of targeted therapeutics. The thiophene ring is a common scaffold in medicinal chemistry, known for its ability to modulate the pharmacological properties of drug candidates. The specific substitution pattern of this compound, with a chloro group at the 4-position and a methyl ester at the 2-position, provides distinct reactive sites for further molecular elaboration. Its primary documented application is in the development of pyridin-2-one compounds that act as SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) antagonists for the treatment of certain cancers[1][2].

Synthesis of this compound

While specific, detailed public protocols for the synthesis of this compound are limited, a plausible and common synthetic route involves the chlorination of a suitable thiophene precursor followed by functional group manipulation. A likely starting material is 2-acetylthiophene, which can be chlorinated and then oxidized to the corresponding carboxylic acid before esterification.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothesized)

The following protocol is a hypothesized sequence based on standard organic chemistry transformations and information from related syntheses[3].

-

Friedel-Crafts Acylation of Thiophene: Thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) to yield 2-acetylthiophene.

-

Chlorination: 2-Acetylthiophene is regioselectively chlorinated at the 4-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.

-

Haloform Reaction (Oxidation): The methyl ketone of 2-acetyl-4-chlorothiophene is oxidized to a carboxylic acid using an oxidizing agent like sodium hypochlorite (bleach) in a basic solution. Acidic workup yields 4-chlorothiophene-2-carboxylic acid.

-

Fischer Esterification: 4-Chlorothiophene-2-carboxylic acid is heated in methanol with a catalytic amount of strong acid (e.g., sulfuric acid) to produce the final product, this compound.

Application as a Precursor for SMARCA2 Inhibitors

The most significant application of this compound is as a key intermediate in the synthesis of SMARCA2 inhibitors, a promising class of anti-cancer drugs.

The Role of SMARCA2 in Cancer

SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering the structure of chromatin. In some cancers, the SMARCA4 gene is mutated and inactivated. These cancer cells then become critically dependent on the remaining SMARCA2 for survival. This phenomenon is known as synthetic lethality . Inhibiting or degrading SMARCA2 in SMARCA4-mutant cancer cells is a targeted therapeutic strategy that selectively kills cancer cells while sparing normal, healthy cells which have functional SMARCA4[1][4][5].

Synthesis of a Pyridin-2-one SMARCA2 Antagonist

Patents describe the use of this compound in the synthesis of pyridin-2-one derivatives that act as SMARCA2 antagonists[1][2]. The thiophene moiety is incorporated into the final drug molecule.

Synthetic Workflow for SMARCA2 Antagonist

Caption: Synthetic workflow for a SMARCA2 antagonist from the precursor.

Experimental Protocol (from Patent Literature)

The following protocol is adapted from patent literature and outlines the key reaction. Note that specific details on purification, yields, and subsequent steps are often omitted in such documents[1][2].

-

Reaction Setup: A reaction vessel is purged with an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: The following reagents are added to the vessel:

-

This compound (1.00 equivalent)

-

4-Phenylpyridine N-oxide (2.00 equivalents)

-

Tris(bipyridine)ruthenium(II) chloride (0.001 equivalents)

-

Acetonitrile (solvent)

-

Trifluoroacetic anhydride (2.20 equivalents)

-

-

Reaction Conditions: The resulting solution is stirred at room temperature. The reaction is likely initiated by light due to the photoredox catalyst.

-

Workup and Purification (General): Following the reaction, the product would be isolated through standard procedures such as extraction, and purified using techniques like column chromatography.

-

Further Elaboration: The resulting intermediate undergoes further synthetic modifications to yield the final pyridin-2-one SMARCA2 antagonist.

Data Presentation

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Structure | Role | Molar Mass ( g/mol ) | CAS Number |

| 2-Acetylthiophene | C₆H₆OS | Starting Material | 126.18 | 88-15-3 |

| 2-Acetyl-4-chlorothiophene | C₆H₅ClOS | Intermediate | 160.62 | 34730-20-6 |

| 4-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | Intermediate | 162.59 | 53394-32-6 |

| This compound | C₆H₅ClO₂S | Final Product/Precursor | 176.62 | 88105-19-5 |

Table 2: Reagents for the Synthesis of SMARCA2 Antagonist Precursor

| Reagent | Role | Stoichiometry (Equivalents) | Notes |

| This compound | Key Precursor | 1.00 | Provides the thiophene core |

| 4-Phenylpyridine N-oxide | Reactant | 2.00 | Coupling partner |

| Tris(bipyridine)ruthenium(II) chloride | Photoredox Catalyst | 0.001 | Initiates the reaction with light |

| Trifluoroacetic anhydride | Activator/Reagent | 2.20 | Facilitates the coupling |

| Acetonitrile | Solvent | - | Provides the reaction medium |

SMARCA2 Signaling Pathway and Therapeutic Intervention

The therapeutic strategy of targeting SMARCA2 is based on the principle of synthetic lethality. The diagram below illustrates this concept.

Caption: The principle of synthetic lethality in SMARCA4-mutant cancers.

Conclusion

This compound serves as a pivotal precursor in the synthesis of targeted anti-cancer therapeutics. Its application in the development of SMARCA2 inhibitors highlights the importance of specialized chemical building blocks in accessing novel drug modalities. The synthetic routes, while not fully detailed in public literature, rely on established chemical transformations, and the biological rationale for its use is grounded in the well-defined concept of synthetic lethality. As research into epigenetic modifiers continues, the demand for versatile precursors like this compound is expected to grow, making it a compound of significant interest to the drug development community.

References

- 1. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers [cancer.fr]

- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]

- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational and Spectroscopic Analysis of Methyl 4-chlorothiophene-2-carboxylate

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene-based compounds are significant scaffolds for developing novel therapeutic agents.[1] This technical document outlines a comprehensive computational and experimental framework for the detailed analysis of this molecule. While direct computational studies on this compound are not prevalent in the reviewed literature, this guide synthesizes established methodologies from studies on analogous thiophene derivatives.[1][2][3] The proposed workflow integrates Density Functional Theory (DFT) for theoretical predictions of molecular structure, vibrational frequencies, and electronic properties, with standard experimental protocols for synthesis and spectroscopic verification. This guide serves as a robust starting point for researchers investigating this and related compounds.

Proposed Computational Workflow

A computational study using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of this compound. DFT is a reliable method for calculating properties of thiophene derivatives.[1][3] The following workflow outlines the key steps for a comprehensive theoretical analysis.

Caption: Proposed DFT workflow for the analysis of this compound.

Detailed Computational Protocol

This protocol is based on methodologies successfully applied to similar thiophene carboxamide and carboxylate derivatives.[1][3]

-

Initial Structure Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[4] Computational studies on analogous compounds suggest a planar conformation for the thiophene ring.[2]

-

Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry using the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data.[3]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): An MEP surface map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, using a reference standard like Tetramethylsilane (TMS).

Predicted and Experimental Data Comparison

A key outcome of the computational work is the generation of quantitative data that can be validated against experimental results. The following tables structure the expected data points.

Table 1: Key Molecular Properties (Theoretical)

This table outlines the primary data to be obtained from DFT calculations.

| Parameter | Description | Typical Method | Reference Analogue Studies |

| Total Energy | The electronic energy of the optimized molecule in Hartrees. | B3LYP/6-311++G(d,p) | [3] |

| Dipole Moment | The measure of net molecular polarity in Debye. | B3LYP/6-311++G(d,p) | [1] |

| EHOMO | Energy of the Highest Occupied Molecular Orbital (eV). | B3LYP/6-311++G(d,p) | [1] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (eV). | B3LYP/6-311++G(d,p) | [1] |

| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO (eV). | B3LYP/6-311++G(d,p) | [1] |

Table 2: Physical and Spectroscopic Data (Experimental)

This table summarizes the key physical and spectroscopic data for this compound and a closely related isomer for comparison.

| Property | This compound | Methyl 5-chlorothiophene-2-carboxylate |

| CAS Number | 88105-19-5[5] | 35475-03-7[6] |

| Molecular Formula | C₆H₅ClO₂S[5] | C₆H₅ClO₂S[6] |

| Molecular Weight | 176.62 g/mol [5] | 176.61 g/mol [6] |

| Purity | 97%[5] | ≥ 98% (GC)[6] |

| Melting Point | Not specified | 18 °C[6] |

| Boiling Point | Not specified | 226 °C[6] |

| Density | Not specified | 1.36 g/cm³[6] |

Experimental Protocols

Experimental synthesis and characterization are essential to validate the findings from computational studies.

Synthesis Pathway

A plausible synthesis route for chlorothiophene derivatives involves the electrophilic chlorination of a thiophene precursor. The diagram below illustrates a representative reaction workflow.

Caption: Representative synthesis workflow for chlorothiophene derivatives.

Synthesis Protocol

This protocol is adapted from methods used for the synthesis of analogous chlorinated thiophenes, such as 2-acetyl-4-chlorothiophene.[2]

-

Dissolution: Dissolve the starting material (e.g., Methyl thiophene-2-carboxylate) in a suitable organic solvent like dichloromethane.

-

Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[2]

-

Chlorination: Gradually add a chlorinating agent, such as N-Chlorosuccinimide (NCS), to the mixture at room temperature.[2]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into an appropriate aqueous solution (e.g., saturated CuSO₄ solution) and extract the organic layer.[7] Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the crude product and purify using column chromatography on silica gel to obtain the final product.[7]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard. Record ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the pure compound. The data can be acquired in Attenuated Total Reflectance (ATR) mode.[3] Compare the experimental vibrational frequencies (e.g., C=O stretch, C-Cl stretch, thiophene ring modes) with the scaled frequencies predicted by DFT calculations.

-

Mass Spectrometry (MS): Use a technique like GC-MS or ESI-MS to determine the molecular weight of the compound and analyze its fragmentation pattern, confirming its elemental composition.[8]

Conclusion

This guide provides a robust framework for the comprehensive investigation of this compound, leveraging both computational and experimental techniques. By combining DFT calculations for theoretical insights with established protocols for synthesis and spectroscopic characterization, researchers can thoroughly elucidate the structural, electronic, and vibrational properties of this molecule. The methodologies outlined herein, based on successful studies of analogous compounds, offer a clear path for future research and development in fields utilizing thiophene-based chemical scaffolds.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-4-chlorothiophene | 34730-20-6 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemuniverse.com [chemuniverse.com]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of Methyl 4-chlorothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This document details the plausible synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is a halogenated thiophene derivative with significant potential in the synthesis of complex organic molecules. Its structure, featuring a thiophene ring substituted with both a chloro and a carboxylate group, offers multiple reaction sites for further chemical transformations. This makes it a key intermediate in the development of novel pharmaceuticals and functional materials. This guide will focus on the likely and most practical synthetic route to this compound, proceeding through the chlorination of a suitable thiophene precursor followed by esterification.

Proposed Synthetic Pathway

The most logical and cost-effective synthesis of this compound involves a two-step process:

-

Electrophilic Chlorination: The synthesis begins with the selective chlorination of 2-thiophenecarboxylic acid to introduce a chlorine atom at the 4-position of the thiophene ring, yielding 4-chloro-2-thiophenecarboxylic acid.

-

Fischer Esterification: The resulting 4-chlorothiophene-2-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to produce the target molecule, this compound.

This pathway is illustrated in the workflow diagram below.

Caption: Proposed two-step synthesis of this compound.

Reaction Mechanisms

Electrophilic Chlorination of 2-Thiophenecarboxylic Acid

The introduction of a chlorine atom onto the thiophene ring is an electrophilic aromatic substitution reaction. The carboxyl group (-COOH) is a deactivating and meta-directing group in benzene chemistry. However, in the more reactive thiophene ring system, its directing effect can be more complex. The 5-position is generally the most reactive site for electrophilic substitution on a 2-substituted thiophene. To achieve chlorination at the 4-position, specific reaction conditions and chlorinating agents, such as N-chlorosuccinimide (NCS), are often employed to overcome the inherent regioselectivity.

The mechanism proceeds through the following steps:

-

Generation of the Electrophile: The chlorinating agent is polarized or activated to generate a source of electrophilic chlorine (Cl⁺).

-

Nucleophilic Attack: The π-electron system of the thiophene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Attack at the 4-position leads to a specific set of resonance structures.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the thiophene ring and yielding 4-chlorothiophene-2-carboxylic acid.

Caption: Simplified mechanism of electrophilic chlorination.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.

The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

Caption: Stepwise mechanism of the Fischer Esterification.

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory procedures for similar transformations. Researchers should optimize these conditions for their specific needs.

Synthesis of 4-Chlorothiophene-2-carboxylic Acid

Materials:

-

2-Thiophenecarboxylic acid

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiophenecarboxylic acid in anhydrous acetonitrile.

-

Add N-chlorosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-chlorothiophene-2-carboxylic acid.

Synthesis of this compound

Materials:

-

4-Chlorothiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford pure this compound.

Quantitative Data

The following table summarizes expected and reported data for the synthesis. Note that specific yields can vary based on reaction scale and optimization.

| Step | Reactants | Products | Typical Yield (%) | Key Parameters |

| 1. Chlorination | 2-Thiophenecarboxylic Acid, NCS | 4-Chlorothiophene-2-carboxylic Acid | 60-80% | Reflux in acetonitrile, 4-6 hours |

| 2. Esterification | 4-Chlorothiophene-2-carboxylic Acid, Methanol | This compound | >90% | Reflux with catalytic H₂SO₄, 2-4 hours |

Characterization Data

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.8-8.0 ppm (d, 1H, thiophene-H5)

-

δ ~7.2-7.4 ppm (d, 1H, thiophene-H3)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~162 ppm (C=O)

-

δ ~135-140 ppm (thiophene C-Cl)

-

δ ~130-135 ppm (thiophene C-COOCH₃)

-

δ ~125-130 ppm (thiophene CH)

-

δ ~120-125 ppm (thiophene CH)

-

δ ~52 ppm (-OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~3100 (C-H aromatic stretch)

-

~2950 (C-H aliphatic stretch)

-

~1720 (C=O ester stretch)

-

~1550, 1450 (C=C aromatic ring stretch)

-

~1250, 1100 (C-O ester stretch)

-

~800-900 (C-Cl stretch)

-

Conclusion

This technical guide has outlined a plausible and efficient synthetic route for the preparation of this compound. The described two-step process, involving electrophilic chlorination followed by Fischer esterification, provides a clear pathway for researchers in the fields of drug discovery and materials science. The detailed reaction mechanisms and generalized experimental protocols serve as a valuable resource for the synthesis and further application of this important chemical intermediate. For precise quantitative results and characterization, experimental validation is recommended.

In-Depth Technical Guide: Crystallographic and Synthetic Insights into Methyl 4-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the available structural data, detailed synthetic methodologies, and key chemical properties of this compound. Due to the absence of experimental crystallographic data in the public domain, this guide presents theoretical insights into its molecular geometry based on computational studies of analogous structures. A plausible synthetic workflow is also detailed, providing a practical guide for its preparation in a laboratory setting.

Chemical and Physical Properties